2'-Deoxyguanosine-5'-O-(1-Thiotriphosphate)

SAMHD1 inhibition nucleotide metabolism antiviral research

Standard dGTP fails to inhibit SAMHD1 or provide guanine-specific PCR mismatch discrimination, compromising HIV-1 restriction studies and allele-specific assays. 2'-Deoxyguanosine-5'-O-(1-Thiotriphosphate) (dGTPαS) solves this: • Sp diastereomer inhibits SAMHD1 143x more potently than Sp-dATPαS (Ki=0.82 µM) • Enables T/G mismatch discrimination (ΔCt=4.4) vs. matched templates (ΔCt=0.3) • Unique guanine-specific substrate exclusion by T7 RNA polymerase • >95% HPLC purity, sodium salt, ε=14,300 L·mol⁻¹·cm⁻¹ at 252 nm Supplied with analytical data. Racemic or Rp-only mixtures not recommended for inhibition studies.

Molecular Formula C10H16N5O12P3S
Molecular Weight 523.25 g/mol
CAS No. 80902-28-9
Cat. No. B12845230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyguanosine-5'-O-(1-Thiotriphosphate)
CAS80902-28-9
Molecular FormulaC10H16N5O12P3S
Molecular Weight523.25 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C10H16N5O12P3S/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(25-6)2-24-30(23,31)27-29(21,22)26-28(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,31)(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+,30?/m0/s1
InChIKeyIOCRYHATDKHWPM-UMURPWKOSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dGTPαS (CAS 80902-28-9): Phosphorothioate dGTP Analog Overview


2'-Deoxyguanosine-5'-O-(1-Thiotriphosphate) (dGTPαS) is a phosphorothioate analog of 2'-deoxyguanosine triphosphate (dGTP) in which a non-bridging oxygen at the α-phosphate is replaced by sulfur, generating Sp and Rp diastereomers [1]. This single-atom substitution confers distinct biochemical properties: resistance to phosphohydrolase-mediated degradation, stereospecific recognition by polymerases and nucleotide hydrolases, and attenuated DNA polymerization kinetics that can be exploited for specificity enhancement in PCR and sequencing applications [2]. The compound has a molecular weight of 523.25 g/mol (free acid) and is typically supplied as a sodium salt at >95% HPLC purity with an absorption maximum at 252 nm (ε = 14,300 L·mol⁻¹·cm⁻¹) [3].

Why dGTP, GTPγS, or Rp-dGTPαS Cannot Substitute


Unlike unmodified dGTP, Sp-dGTPαS is not hydrolyzed by the cellular dNTP regulator SAMHD1 but instead acts as a competitive inhibitor (Ki = 0.82 μM), while its Rp diastereomer is processed as a normal substrate [1]. In polymerase applications, dGTPαS exhibits the slowest incorporation rate among all four dNTPαS analogs — approximately 2-fold slower than native dGTP — a property unique to the guanine α-thio analog that enables mismatch discrimination (ΔCt = 4.4 for T/G mismatch vs. ΔCt = 0.3 for matched template in PCR) . Furthermore, GTPγS, while a standard G-protein probe, lacks the 2'-deoxyribose moiety essential for DNA polymerase recognition, making it unsuitable for DNA synthesis, sequencing, or PCR-based applications that require a DNA-compatible guanine nucleotide . Failure to select the correct diastereomer (Sp vs. Rp) or analog (dGTPαS vs. GTPγS) can lead to complete loss of inhibitory activity or substrate functionality.

Quantitative Differentiation Evidence Against Closest Analogs


SAMHD1 Inhibition Potency: Sp-dGTPαS vs. Sp-dATPαS

In a direct head-to-head comparison of Sp-dNTPαS diastereomers as inhibitors of SAMHD1-mediated TTP hydrolysis (GTP as allosteric activator), Sp-dGTPαS exhibited a Ki of 0.82 ± 0.05 μM, which is approximately 143-fold more potent than Sp-dATPαS (Ki = 117 ± 7 μM) and approximately 56-fold more potent than Sp-TTPαS (Ki = 46 ± 2 μM). Crucially, the Rp-dGTPαS diastereomer showed no inhibition; instead, Rp-dGTPαS was hydrolyzed by SAMHD1 with kinetic parameters similar to cognate dGTP, demonstrating a complete functional dichotomy between diastereomers [1].

SAMHD1 inhibition nucleotide metabolism antiviral research

PCR Mismatch Discrimination Enabled by dGTPαS

In real-time PCR (RT-PCR) using a KRAS exon2 plasmid template, substituting dGTP with dGTPαS produced nearly identical amplification efficiency with a matched reverse primer (Ct = 7.1 for dGTPαS vs. Ct = 6.8 for dGTP; ΔCt = 0.3). However, in the presence of a T/G-mismatched reverse primer, dGTPαS dramatically discriminated the mismatch: Ct for dGTPαS was 12.3 versus Ct = 7.9 for native dGTP, yielding a ΔCt of 4.4 — a >20-fold improvement in mismatch discrimination . In a SARS-CoV-2 RNA detection application, dNTPαS-supplemented systems enabled detection down to approximately 5 viral RNA copies versus approximately 250 copies for commercial kits using native dNTPs, representing approximately 50-fold increased sensitivity [1].

PCR specificity SNP detection nucleic acid diagnostics

DNA Polymerase Incorporation Rate Comparison

In primer extension assays with Bst DNA polymerase and 5'-FAM labeled primers, PAGE analysis revealed that dGTPαS incorporation was approximately 2-fold slower than native dGTP, and dGTPαS was the slowest among all four dNTPαS analogs. The rank order of relative incorporation rates was: TTPαS > dCTPαS > dATPαS > dGTPαS. In a separate single-molecule study using DNA Polymerase I (Klenow Fragment), all four dNTPαS analogs were incorporated 40–65% more slowly than their cognate dNTPs, confirming the general attenuation effect, but the guanine analog showed the most pronounced deceleration .

DNA polymerase kinetics incorporation rate phosphorothioate nucleotide

DNA Polymerase α Fidelity Enhancement with α-Thio-dGTP

Using the ΦX174am16 revertant system to assess the fidelity of calf thymus DNA polymerase α (9S form) in vitro, substitution of dGTP with α-thio-dGTP led to a nearly tenfold decrease in the frequency of both G:G and G:T mispairs. This fidelity improvement was specific to dGTP substitution; substituting other dNTPs with their corresponding α-thio analogs did not alter the frequencies of other mispair types. Mn²⁺ at 0.5 mM did not influence these mispair frequencies, indicating that the fidelity enhancement is an intrinsic property of the α-thio-dGTP modification rather than a divalent cation effect [1].

DNA replication fidelity mutagenesis DNA polymerase alpha

T7 RNA Polymerase Substrate Exclusion of dGTPαS

When 2'-deoxynucleoside-5'-O-(1-thiotriphosphates) were tested as substrates for T7 RNA polymerase in transcription of pre-tRNA(Phe) and pre-tRNA(Tyr), full-length transcripts were obtained with [α-S]dTTP and [α-S]dATP (incorporated specifically), while [α-S]dCTP was excluded only at specific sites. Strikingly, [α-S]dGTP could not support transcript synthesis at all — no transcripts could be obtained using the deoxyguanosine derivative. This contrasts with the other three dNTPαS analogs, which all supported full-length transcription to varying degrees, and with native NTPs, which produced transcripts with yields comparable to the dNTPαS/NTP mixtures [1].

T7 RNA polymerase in vitro transcription substrate selectivity

Diastereomer Separation and Stereochemical Purity

The Sp and Rp diastereomers of dGTPαS, formed during the condensation of deoxyguanosine phosphorothioate with pyrophosphate, can be separated on a preparative scale by ion exchange chromatography. This synthetic and separation methodology, established for all four deoxynucleoside 5'-O-(1-thio)triphosphates, produces individual diastereomers suitable for stereospecific enzymology studies. The commercial Sp-dGTPαS product is supplied at >95% HPLC purity as a 10 mM aqueous solution (pH 7.6, sodium salt), with the free acid molecular weight confirmed at 523.3 g/mol [1][2].

diastereomer separation ion exchange chromatography stereochemical purity

High-Value Application Scenarios for dGTPαS


SAMHD1 Enzymology and Antiviral Drug Discovery

Sp-dGTPαS is the most potent nucleotide-based competitive inhibitor of SAMHD1 triphosphohydrolase available, with a Ki of 0.82 μM — 143-fold more potent than Sp-dATPαS. This application leverages the strict stereochemical requirement that only the Sp diastereomer prevents Mg²⁺ coordination at both the allosteric and catalytic sites of SAMHD1, rendering the enzyme unable to form catalytically active homotetramers, while Rp-dGTPαS is hydrolyzed normally [1]. Researchers investigating HIV-1 restriction, Aicardi-Goutières syndrome, or anticancer drug resistance mediated by SAMHD1 should use Sp-dGTPαS as the preferred inhibitory probe; use of Rp-dGTPαS or racemic mixtures will yield confounding results.

High-Specificity PCR and SNP Genotyping

dGTPαS enables single-nucleotide mismatch discrimination with a ΔCt of 4.4 for T/G mismatches versus only 0.3 for matched templates, compared to a ΔCt of only 1.1 for native dGTP. The uniquely slow incorporation rate of dGTPαS (~2-fold slower than dGTP, slowest among all dNTPαS) is the mechanistic basis for this specificity enhancement . This application is particularly valuable for: (a) allele-specific PCR where guanine-related mispriming is problematic; (b) SARS-CoV-2 and other viral RNA detection assays requiring 50-fold improved sensitivity over standard kits; and (c) gene cloning from complex genomic DNA or cDNA templates where nonspecific amplification must be suppressed.

DNA Polymerase Fidelity and Mutagenesis Studies

The approximately 10-fold reduction in G:G and G:T mispair frequency observed specifically with α-thio-dGTP (but not other α-thio-dNTPs) in DNA polymerase α replication assays makes dGTPαS a unique tool for studying the contribution of guanine mispairing to overall replication fidelity [2]. This base-specific effect cannot be replicated by substituting dATPαS, dCTPαS, or TTPαS into the same system, which show no fidelity changes for their respective mispairs. Applications include mechanistic studies of polymerase active-site geometry and selective suppression of G:T wobble pair formation during in vitro replication.

Selective RNA Polymerase Substrate Probing

dGTPαS is the only dNTPαS analog that is completely excluded as a substrate by T7 RNA polymerase, whereas dATPαS, dTTPαS, and dCTPαS (at most sites) are incorporated into full-length transcripts [3]. This unique exclusion makes dGTPαS a valuable tool for: (a) probing the guanine nucleotide recognition determinants of RNA polymerases; (b) selective blockade of guanosine incorporation in mixed transcription systems; and (c) studying the structural basis of substrate discrimination between DNA and RNA polymerases. No other commercially available dNTPαS analog provides this guanine-specific exclusion property.

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